molecular formula C11H18O5 B1348828 Diethyl 3-oxoheptanedioate CAS No. 40420-22-2

Diethyl 3-oxoheptanedioate

Cat. No.: B1348828
CAS No.: 40420-22-2
M. Wt: 230.26 g/mol
InChI Key: RTMQRCLOAACETL-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

Diethyl 3-oxoheptanedioate (CAS: 40420-22-2) is a β-keto ester with the molecular formula C₁₁H₁₈O₅ and a molecular weight of 230.26 g/mol . Its systematic IUPAC name, This compound , reflects its structure: a seven-carbon dicarboxylic acid (heptanedioic acid) with a ketone group at the third carbon and two ethyl ester groups at the terminal carboxylic acid positions. The compound is also known by several synonyms, including diethyl 3-oxopimelate and 3-oxopimelic acid diethyl ester , referencing its relationship to pimelic acid (heptanedioic acid).

Property Value
Molecular Formula C₁₁H₁₈O₅
Molecular Weight 230.26 g/mol
CAS Registry Number 40420-22-2
SMILES CCOC(=O)CCCC(=O)CC(=O)OCC
InChI Key RTMQRCLOAACETL-UHFFFAOYSA-N

The compound’s structural complexity arises from its dual ester functionalities and the central ketone group, which confer unique reactivity in organic synthesis.

Historical Context and Discovery

This compound emerged as a subject of interest in mid-20th-century organic chemistry, coinciding with advancements in β-keto ester chemistry. While its exact discovery timeline is not well-documented, its synthesis methods align with broader developments in intramolecular ester condensations, notably the Dieckmann condensation . This reaction, discovered by Walter Dieckmann in the early 1900s, enables the cyclization of diesters into β-keto esters, a class to which this compound belongs. Early synthetic routes for analogous compounds, such as diethyl pimelate (2050-20-6), involved esterification of pimelic acid derivatives, a strategy later adapted for β-keto esters. Patent literature from the 2000s highlights industrial-scale methods for related diesters, underscoring its role in specialty chemical production.

Significance in Organic Chemistry

This compound is a versatile intermediate in organic synthesis, particularly in carbon-carbon bond-forming reactions . Its β-keto ester moiety enables enolate formation, facilitating alkylation, acylation, and cyclization processes. For example, in the Claisen condensation , β-keto esters like this compound act as nucleophiles, reacting with electrophiles to form complex carbonyl-containing products. Additionally, its use in the Dieckmann condensation allows the synthesis of cyclic ketones, which are foundational in natural product and pharmaceutical chemistry.

A notable application is its role in synthesizing cyclohexanone derivatives , where intramolecular cyclization yields six-membered rings. This reactivity is critical for constructing polycyclic frameworks in alkaloids and terpenoids. Furthermore, transesterification studies highlight its utility in modifying ester groups without disrupting the ketone functionality, enabling tailored physicochemical properties.

Structural Characteristics and Classification as a β-Keto Ester

This compound is classified as a β-keto ester , characterized by a ketone group at the β-position relative to the ester carbonyl. This structural motif confers two key features:

  • Resonance Stabilization : The enolate ion formed by deprotonation at the α-carbon is stabilized by conjugation across the ketone and ester groups, enhancing its nucleophilic reactivity.
  • Tautomerism : The β-keto group allows keto-enol tautomerism, though the keto form dominates in solution due to thermodynamic stability.

The compound’s flexible heptanedioate backbone permits diverse conformational arrangements, making it adaptable to steric and electronic demands in reactions. Spectroscopic data, including IR and NMR, confirm the presence of ester carbonyls (~1740 cm⁻¹) and a ketone carbonyl (~1710 cm⁻¹).

Structural Feature Role in Reactivity
β-Keto Ester Group Enolate formation for nucleophilic attack
Ethyl Ester Moieties Solubility in organic solvents
Seven-Carbon Chain Flexibility for cyclization reactions

This combination of stability and reactivity underpins its utility in multistep syntheses, particularly in constructing complex molecular architectures.

Properties

IUPAC Name

diethyl 3-oxoheptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H18O5/c1-3-15-10(13)7-5-6-9(12)8-11(14)16-4-2/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMQRCLOAACETL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70193433
Record name Diethyl 3-oxoheptanedioate
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Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40420-22-2
Record name Heptanedioic acid, 3-oxo-, 1,7-diethyl ester
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Record name Diethyl 3-oxoheptanedioate
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Record name Diethyl 3-oxoheptanedioate
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Record name Diethyl 3-oxoheptanedioate
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Record name DIETHYL 3-OXOHEPTANEDIOATE
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Preparation Methods

Carbonylation of Precursors in Alcohol Media

One industrially relevant method involves the carbonylation of suitable precursors in an ethanol medium under high pressure and temperature, catalyzed by metal carbonyl complexes.

  • Process : Starting from ethyl chloroacetoacetate or related compounds, the reaction is carried out in ethanol with potassium carbonate and dicobalt octacarbonyl as catalyst.
  • Conditions : Carbon monoxide atmosphere at 100 bar, 65 °C, for about 7 hours.
  • Yield : Approximately 60%.
  • Drawbacks : Dicobalt octacarbonyl is highly toxic and unstable, limiting industrial scalability.

This method is adapted from dialkyl 3-oxoglutarate syntheses and can be modified for diethyl esters.

Reaction of Diketene, Carbon Monoxide, and Nitrite Esters

Another approach uses diketene, carbon monoxide, and nitrite esters in the presence of palladium halides and copper salts.

  • Catalysts : Palladium chloride and copper (II) chloride.
  • Conditions : Reaction at 60 °C for 3 hours.
  • Yield : Around 60%.
  • Limitations : Moderate yield and the use of diketene, which is hazardous and less suitable for large-scale production.

Synthesis via Citric Acid Derivatives

A more complex but scalable method involves conversion of citric acid to acetone dicarboxylic acid , followed by esterification.

  • Step 1 : Citric acid is reacted with chlorosulphonic acid in a lower chlorinated aliphatic hydrocarbon solvent (e.g., methylene chloride) at 10–15 °C.
  • Step 2 : The intermediate is esterified with ethanol or methanol in the presence of sulfuric acid catalyst.
  • Yields : Esterification yields about 40% to 90%, depending on conditions.
  • Advantages : High purity product with reduced side-products.
  • Optimization : Controlling the ratio of chlorosulphonic acid to solvent (0.4:1 to 0.6:1 by volume) and slow addition of citric acid (1.1 to 1.8 kg/min) reduces formation of impurities such as trimethyl citrate and trimethyl aconitate.
  • Final Purity : Over 95% with side-products below 1% in optimized conditions.
  • Industrial Scale : This method has been demonstrated on 100 kg scale with yields up to 87% and high purity.

Alternative Routes Using Enamine Intermediates

Though less directly related to this compound, related keto diesters can be synthesized via enamine intermediates formed from methyl acetoacetate and secondary amines, followed by alkylation and hydrolysis steps.

  • This method is more complex and less commonly applied for diethyl esters but provides insight into functional group transformations relevant to keto diesters.

Comparative Data Table of Preparation Methods

Method Starting Materials Catalysts/Reagents Conditions Yield (%) Purity & Notes Industrial Feasibility
Carbonylation in Ethanol Ethyl chloroacetoacetate Potassium carbonate, dicobalt octacarbonyl 100 bar CO, 65 °C, 7 h ~60 High purity, but dicobalt octacarbonyl toxic Limited due to catalyst toxicity
Diketene + CO + Nitrite Esters Diketene, carbon monoxide, methyl nitrite PdCl2, CuCl2 60 °C, 3 h ~60 Moderate yield, diketene hazardous Limited for scale-up
Citric Acid + Chlorosulphonic Acid Citric acid, chlorosulphonic acid Methylene chloride, sulfuric acid 10–15 °C addition, esterification at 30–35 °C 40–90 High purity (>95%), low side-products High, demonstrated at 100 kg scale
Enamine Route (related keto diesters) Methyl acetoacetate + secondary amine Sodium amide, methyl chloroformate Liquid ammonia, hydrolysis ~50 Complex, uses toxic reagents Less favored industrially

Detailed Research Findings and Notes

  • The chlorosulphonic acid method is notable for its control over side-products such as trimethyl citrate and trimethyl aconitate, which are minimized by slow addition of citric acid and precise solvent ratios.
  • The enol ether side-product (dimethyl 3-methoxypentenedioate) is difficult to separate by distillation due to close boiling points but can be limited to under 1% with optimized conditions.
  • The carbonylation method using dicobalt octacarbonyl, while effective, is less desirable industrially due to catalyst toxicity and handling risks.
  • The diketene method suffers from moderate yields and safety concerns, making it less attractive for large-scale synthesis.
  • The citric acid route has been scaled up successfully, yielding high-purity diesters with yields exceeding 85%, making it the preferred industrial method.
  • Analytical methods such as gas chromatography with flame ionization detection (GC-FID) are used to quantify purity and side-products, with retention times established for key impurities.

Chemical Reactions Analysis

Types of Reactions

Diethyl 3-oxoheptanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding diethyl 3-hydroxyheptanedioate.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: 3-oxoheptanedioic acid

    Reduction: Diethyl 3-hydroxyheptanedioate

    Substitution: Various substituted esters depending on the nucleophile used

Scientific Research Applications

Diethyl 3-oxoheptanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: this compound is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of diethyl 3-oxoheptanedioate involves its reactivity as a keto ester. The compound can undergo nucleophilic addition reactions at the carbonyl group, leading to the formation of various intermediates. These intermediates can further react to form more complex structures, depending on the reaction conditions and reagents used.

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Trends : The position of the ketone group significantly impacts reaction pathways. For example, 3-keto derivatives favor 6-membered ring formation, while 4-keto analogs may lead to different cyclization products .
  • Market Availability : this compound is less commercially prevalent than Diethyl succinate, reflecting its specialized synthetic role .
  • Safety and Handling : Unlike pyrophoric compounds (e.g., Boron trifluoride diethyl etherate ), this compound requires standard ester-handling precautions (avoid moisture, store in inert atmospheres) .

Biological Activity

Diethyl 3-oxoheptanedioate, also known as diethyl 3-oxopimelate, is an organic compound with the molecular formula C11H18O5. It is a diester derivative of 3-oxoheptanedioic acid and has garnered attention for its diverse biological activities and applications in organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

This compound is primarily recognized for its role in various biochemical reactions. It serves as a precursor in the synthesis of several bioactive compounds and has been utilized in enzyme-catalyzed reactions and metabolic studies. The compound's ability to participate in regioselective one-pot syntheses highlights its significance in organic chemistry and potential medicinal applications.

The biological activity of this compound can be attributed to its structural features, which allow it to engage in various chemical reactions:

  • Regioselective Synthesis : It is involved in the synthesis of 1,3,4-trisubstituted-1H-pyrazoles, which are important in medicinal chemistry due to their pharmacological properties.
  • Stereoselective Reactions : The compound participates in stereoselective multicomponent condensation reactions, exemplified by its role in synthesizing lupinine, a compound with potential therapeutic effects.
  • Nucleophilic Substitution : this compound can undergo nucleophilic substitution reactions at its ester groups, leading to various derivatives that may exhibit distinct biological activities.

Biochemical Pathways

This compound plays a crucial role in several biochemical pathways:

  • Metabolism : It can act as a substrate for enzymes involved in metabolic pathways, influencing cellular processes such as energy production and biosynthesis of amino acids .
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes critical for bacterial survival, making it a candidate for developing novel antibacterial agents targeting unique biosynthetic pathways absent in mammals .

Case Studies and Experimental Data

Several studies have explored the biological implications of this compound:

  • Synthesis of Bioactive Compounds : Research has demonstrated that this compound is effective in synthesizing complex organic molecules that exhibit antimicrobial and anti-inflammatory properties .
  • Docking Studies : Computational studies have shown that derivatives of this compound can bind effectively to enzyme targets, indicating potential therapeutic applications against bacterial infections .
  • Toxicity Assessments : Safety evaluations have indicated that while the compound exhibits promising biological activity, further studies are required to assess its toxicity and safety profiles for medicinal use .

Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Synthesis of Bioactive CompoundsInvolved in creating compounds with potential therapeutic effects,
Enzyme InhibitionPotential inhibitor of bacterial enzymes critical for survival
Nucleophilic SubstitutionEngages in reactions forming various derivatives
Metabolic Pathway InfluenceActs as a substrate affecting cellular metabolism

Q & A

Q. What established synthetic routes are available for Diethyl 3-oxoheptanedioate, and what key reaction conditions are required?

this compound is synthesized via a three-step procedure starting from its precursor. The final step involves esterification using reagents like N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), and hydroxybenzotriazole (HOBt) under anhydrous conditions. Purification via gel permeation chromatography is recommended over traditional column chromatography due to higher yields (58% vs. 30%), as column methods risk partial cleavage of protecting groups like Boc .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to confirm ester and keto functional groups.
  • IR spectroscopy to identify carbonyl stretches (~1740 cm⁻¹ for esters, ~1700 cm⁻¹ for ketones).
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight (230.26 g/mol) and fragmentation patterns. Physical properties such as density (1.084 g/mL at 25°C) should align with literature values .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in a tightly sealed container under inert gas (e.g., nitrogen), in a cool (<25°C), dry, and well-ventilated area. Avoid exposure to heat, sparks, or open flames due to its flash point (156°C) and ensure compatibility with lab equipment (e.g., static-discharge-safe containers) .

Advanced Research Questions

Q. What challenges arise during the purification of this compound derivatives, and how can chromatographic techniques be optimized?

Derivatives often exhibit sensitivity to silica gel during column chromatography, leading to decomposition (e.g., Boc-group cleavage). Gel permeation chromatography (GPC) is superior for high-molecular-weight intermediates, achieving yields up to 70% compared to 30% with silica-based methods. Solvent selection (e.g., THF for GPC) and reduced handling time minimize degradation .

Q. How does the reactivity of the keto group in this compound influence its application in multi-step organic syntheses?

The keto group serves as a versatile site for nucleophilic additions (e.g., Grignard reactions) or condensations (e.g., Knorr pyrrole synthesis). For example, it acts as a precursor in dendrimer assemblies by coupling with fullerene-rich dendrons via esterification. The electron-withdrawing nature of the keto group enhances electrophilicity, facilitating regioselective transformations .

Q. What methodologies are effective in resolving contradictory spectral data when analyzing this compound derivatives?

Contradictions (e.g., unexpected NMR shifts or MS fragments) require:

  • Cross-validation using complementary techniques (e.g., X-ray crystallography for conformation analysis).
  • Computational modeling (DFT calculations) to predict spectroscopic profiles and identify anomalies.
  • Replication under controlled conditions (e.g., inert atmosphere) to rule out oxidation or hydrolysis artifacts .

Methodological Considerations

  • Handling Precautions : Use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with water and soap; for inhalation exposure, move to fresh air and seek medical attention .
  • Data Analysis : Apply statistical tests (e.g., t-tests for reproducibility) and error analysis (e.g., propagation of uncertainty in yield calculations) to validate experimental outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 2
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